

Technical Profile: 2-Chloro-N-(1H-indazol-6-yl)acetamide

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Compound of Interest

Compound Name:	2-chloro-N-(1H-indazol-6-yl)acetamide
CAS No.:	401591-05-7
Cat. No.:	B3265036

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Compound Identity & Significance

2-chloro-N-(1H-indazol-6-yl)acetamide is a specialized heterocyclic building block characterized by an indazole core functionalized with an

-chloroacetamide group. This moiety acts as a "warhead," capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

- Systematic Name: **2-chloro-N-(1H-indazol-6-yl)acetamide**
- Precursor CAS Numbers:
 - 6-Aminoindazole (Substrate): [6967-12-0]
 - Chloroacetyl Chloride (Reagent): [79-04-9][1][2][3][4]
- Molecular Formula:
- Molecular Weight: 209.63 g/mol

- Role: Electrophilic Intermediate, Covalent Warhead, Scaffold for S

2 diversification.

Strategic Importance in Drug Discovery

This compound serves two primary functions in medicinal chemistry:

- Covalent Fragment Screening: The chloroacetamide group reacts with non-catalytic cysteines (e.g., Cys481 in BTK or similar positions in FGFR/JAK kinases), turning the indazole scaffold into an irreversible inhibitor.
- Synthetic Divergence: The chloride is a good leaving group, allowing researchers to displace it with secondary amines (e.g., piperazines, morpholines) to generate complex N-(indazol-6-yl)acetamide derivatives with optimized pharmacokinetic profiles.

Chemical Synthesis Protocol

Objective: Synthesis of **2-chloro-N-(1H-indazol-6-yl)acetamide** via nucleophilic acyl substitution.

Reaction Logic

The synthesis relies on the chemoselective acylation of the exocyclic amine at position 6 over the endocyclic indazole nitrogens. 6-Aminoindazole is treated with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow

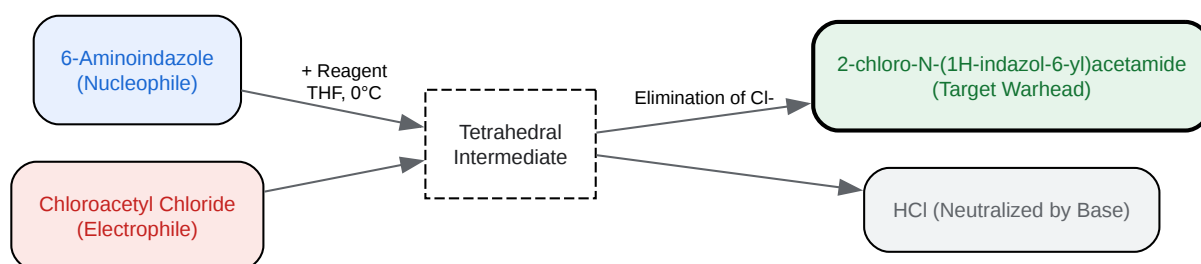
Reagents:

- 6-Aminoindazole (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
- Solvent: Anhydrous THF or DCM (Dichloromethane)

Step-by-Step Procedure:

- Preparation: Dissolve 6-aminoindazole (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere ().
- Base Addition: Add TEA (1.2 equiv) and cool the solution to 0°C using an ice bath to suppress di-acylation side products.
- Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes. The reaction is highly exothermic; maintain temperature <5°C.
- Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot () should disappear.
- Quench & Isolation: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a beige/off-white solid.
- Purification: Filter the solid, wash with cold water (mL) to remove triethylammonium chloride salts, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Synthesis Pathway Diagram



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Caption: Chemoselective N-acylation pathway converting 6-aminoindazole to the target chloroacetamide electrophile.

Reactivity & Mechanism of Action

The utility of this compound lies in the

-chloroacetamide moiety. The carbon adjacent to the chlorine is electron-deficient, making it susceptible to nucleophilic attack.

Mechanism 1: Covalent Protein Binding (Target Engagement)

In a biological context, the sulfur atom of a cysteine residue attacks the

-carbon, displacing the chloride ion. This forms a stable thioether bond, permanently attaching the indazole scaffold to the protein.

- Selectivity: Reactivity is tuned to specific "solvent-exposed" cysteines in the ATP-binding pocket of kinases.

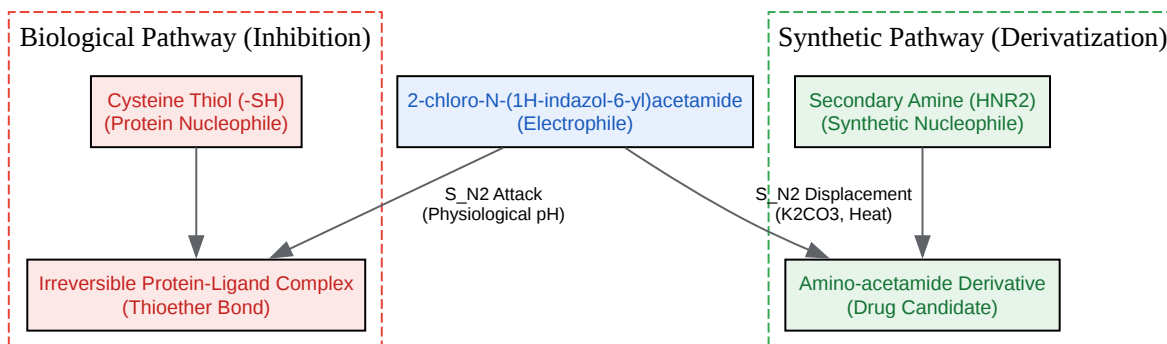
Mechanism 2: Synthetic Displacement (S 2)

In a synthetic context, the chloride can be displaced by secondary amines (e.g., N-methylpiperazine) to create solubilized derivatives.

- Conditions: DMF or Acetonitrile,

, 60°C.

Reactivity Logic Diagram



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Caption: Dual reactivity profile: Covalent protein modification vs. synthetic derivatization via S_N2 mechanisms.

Characterization Data Summary

When characterizing the synthesized material, the following signals confirm the structure.

Technique	Parameter	Expected Signal / Observation	Interpretation
1H NMR	4.2 - 4.4 ppm	Singlet (2H)	-CH Cl protons (distinctive diagnostic peak).
1H NMR	10.5 ppm	Broad Singlet (1H)	-NH-CO- Amide proton (downfield).
1H NMR	13.0 ppm	Broad Singlet (1H)	Indazole N-H (often exchangeable).
LC-MS	m/z (ESI+)	[M+H] 210/212	Characteristic 3:1 ratio due to Cl/ Cl isotopes.
Appearance	Visual	Off-white to beige solid	Typical for amino-indazole amides.

Safety & Handling

- Hazard Class: Alkylating Agent.
- Risk: Potent skin and respiratory sensitizer. The compound is designed to react with proteins; it will react with your proteins if handled improperly.
- Protocol: Handle only in a fume hood. Wear nitrile gloves and a lab coat. Quench excess reagent with aqueous ammonia or Tris buffer before disposal.

References

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